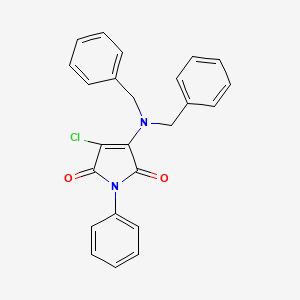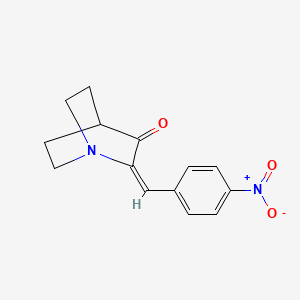![molecular formula C20H12Cl2N2OS B15037731 2,4-dichloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B15037731.png)
2,4-dichloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups and a thiazole ring attached to a naphthalene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Attachment of the Naphthalene Moiety: The naphthalene group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Formation of the Benzamide Core: The benzamide core is formed by reacting the appropriate benzoyl chloride with the amine group of the thiazole derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiazole derivatives.
Scientific Research Applications
2,4-dichloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and naphthalene moiety can facilitate binding to specific sites on proteins, leading to inhibition or activation of biological pathways. This compound may also induce oxidative stress or disrupt cellular membranes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)-ethyl)-benzamide
- 2,4-dichloro-N-(2,2,2-trichloro-1-(3-(2,5-dimethyl-phenyl)-thiourea)-ethyl)-benzamide
- 2,4-dichloro-N-(2,2,2-trichloro-1-(3-(2,6-dichloro-phenyl)-thiourea)-ethyl)-benzamide
Uniqueness
2,4-dichloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both dichloro and thiazole groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C20H12Cl2N2OS |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
2,4-dichloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C20H12Cl2N2OS/c21-15-7-8-16(17(22)10-15)19(25)24-20-23-18(11-26-20)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H,23,24,25) |
InChI Key |
KPTXPMVYGKYRPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B15037651.png)
![(6Z)-6-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15037654.png)

![6-iodo-3-(4-methylphenyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B15037671.png)
![N'-[(2E)-4-methyl-4-phenylpentan-2-ylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B15037675.png)

![6-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid](/img/structure/B15037694.png)
![4-[(4-ethylbenzoyl)amino]benzoic Acid](/img/structure/B15037695.png)
![3-(3,4-dimethoxyphenyl)-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15037702.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B15037718.png)
![2-(2,4-dichlorophenyl)-N-[4-(diethylamino)phenyl]-3-methylquinoline-4-carboxamide](/img/structure/B15037737.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15037739.png)
![(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-bromophenyl)carbonyl]amino}prop-2-enoic acid](/img/structure/B15037744.png)
